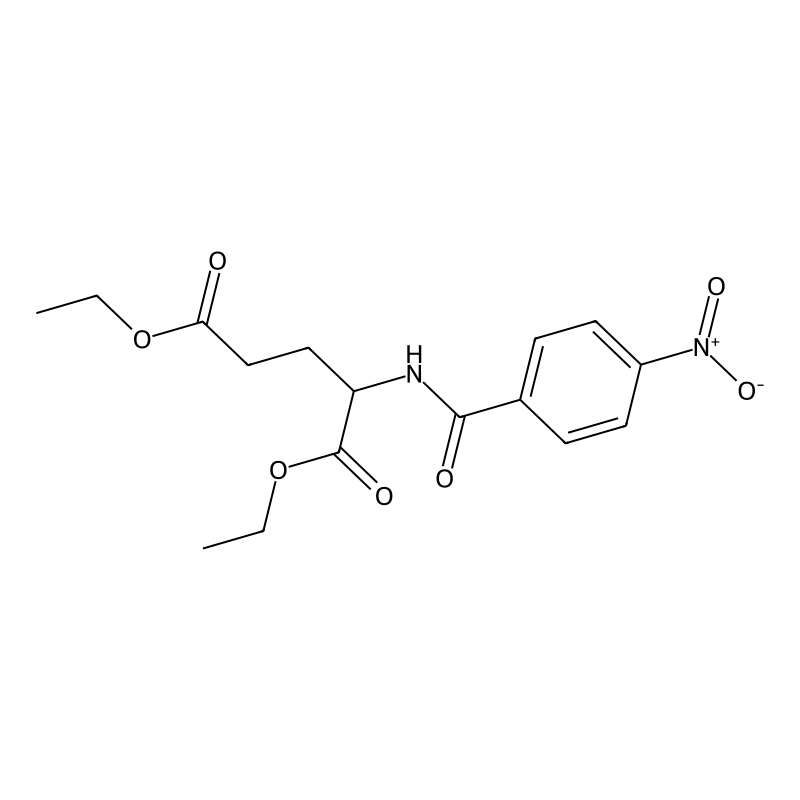

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Labeling:

One primary application of N-NBG-L-Glu(OEt)2 is in protein labeling. The nitro group (NO2) present in the molecule acts as a chromophore, meaning it absorbs light at a specific wavelength. This allows researchers to attach N-NBG-L-Glu(OEt)2 to proteins and subsequently detect or quantify the labeled protein through UV-visible spectroscopy [].

Here, the L-glutamic acid moiety plays a crucial role. It contains an amine group (NH2) that can readily react with primary amines present in the protein's amino acid side chains. This selective attachment allows for specific labeling of proteins without disrupting their overall structure and function [].

Proteomics Research:

N-NBG-L-Glu(OEt)2 also finds application in proteomics research, the large-scale study of proteins. The combination of the chromophore and the reactive amine group makes N-NBG-L-Glu(OEt)2 a valuable tool for protein identification and characterization within complex biological samples [].

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester is an organic compound characterized by its unique structure and properties. It has the molecular formula C₁₆H₂₀N₂O₇ and a molar mass of 352.34 g/mol. The compound features a nitro group attached to a benzoyl moiety, which is further linked to the amino acid L-glutamic acid through an ester bond formed with diethyl groups. This compound is notable for its melting point of 92-94 °C and an estimated boiling point of approximately 485.96 °C .

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding L-glutamic acid and 4-nitrobenzoic acid.

- Reduction: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity.

- Substitution Reactions: The benzoyl group may participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is a strong electron-withdrawing group.

The synthesis of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester typically involves the following steps:

- Formation of the Benzoyl Chloride: 4-Nitrobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride.

- Esterification: The acyl chloride is then reacted with L-glutamic acid diethyl ester in the presence of a base (such as triethylamine) to facilitate the formation of the desired product.

- Purification: The crude product may be purified through recrystallization or chromatography techniques.

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester finds applications in various fields:

- Research: It is utilized in proteomics and biochemical studies due to its ability to modify amino acids.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting specific diseases.

Interaction studies involving N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester focus on its binding affinity with proteins or enzymes. Such studies are essential for understanding how this compound might influence biological pathways or therapeutic targets. Specific interactions may include:

- Binding to receptors or enzymes involved in neurotransmission

- Modulation of metabolic pathways relevant to glutamate signaling

N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzoyl-L-glutamic acid diethyl ester | Benzoyl group without nitro substituent | Lacks the nitro group, potentially differing activity |

| N-(3-Nitrobenzoyl)-L-glutamic acid diethyl ester | Similar structure but with a different nitro position | Position of nitro may affect biological interactions |

| N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester | Amino group instead of nitro | May exhibit different reactivity and biological effects |

The uniqueness of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester lies in its specific combination of a nitro substituent on the benzoyl ring and its linkage to L-glutamic acid, which may impart distinct properties compared to similar compounds.